4-Amino-5-bromo-2-chlorobenzoic acid
Description
Significance of Halogenated Aminobenzoic Acids in Modern Chemical Research
Halogenated aminobenzoic acids are a class of organic compounds that have garnered considerable attention in scientific research. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the structure of aminobenzoic acids can profoundly influence their physicochemical properties. google.comchemicalbook.com This strategic halogenation can alter acidity, lipophilicity, metabolic stability, and electronic characteristics, making these compounds highly versatile. google.com
In medicinal chemistry, halogenation is a powerful tool used to modulate the biological activity and pharmacokinetic profiles of drug candidates. google.com It can enhance binding affinity to target receptors and improve membrane permeability. google.com Consequently, halogenated aromatic compounds are integral to the development of pharmaceuticals. Furthermore, these compounds serve as critical intermediates in the synthesis of agrochemicals, dyes, and advanced materials. uni.lu The specific placement of amino and halogen substituents on the benzoic acid core allows for regioselective reactions, providing chemists with precise control over molecular design.
Overview of Scholarly Research Trajectories Pertaining to 4-Amino-5-bromo-2-chlorobenzoic acid
While extensive scholarly literature dedicated exclusively to this compound is limited, the research trajectories of its close structural isomers are well-documented and provide insight into its potential applications. Academic research has heavily focused on isomers like 5-bromo-2-chlorobenzoic acid and 2-amino-5-bromo-4-chlorobenzoic acid as key starting materials for high-value compounds.
For instance, 5-bromo-2-chlorobenzoic acid is a crucial intermediate in the synthesis of important pharmaceuticals, including antidiabetic drugs such as Dapagliflozin and Empagliflozin (B1684318). google.comlookchem.com Numerous patents and research articles detail methods for its preparation, highlighting its industrial significance. google.compatsnap.comgoogle.com Research has also explored its use in creating novel antiviral agents and renin inhibitors. patsnap.com
Similarly, the isomer 2-amino-5-bromo-4-chlorobenzoic acid has been utilized in materials science. A notable study describes its use as a starting material for the regioselective synthesis of linear π-extended acridone (B373769) derivatives. acs.org These resulting compounds exhibit interesting photophysical properties, making them candidates for applications in optoelectronics. acs.org The synthetic pathway involves several steps, including esterification, Ullmann amination, and cyclization, demonstrating the utility of this halogenated aminobenzoic acid as a versatile scaffold. acs.org
Scope and Objectives of Comprehensive Academic Inquiry into this compound
The primary objective of academic inquiry into this compound is to explore its potential as a novel building block for organic synthesis. The specific arrangement of its functional groups—an amino group at position 4, a bromine atom at position 5, and a chlorine atom at position 2—offers a distinct pattern of reactivity and steric hindrance compared to its more studied isomers.
Future research would likely focus on several key areas:
Development of Synthetic Routes: Establishing efficient and scalable synthesis methods for this compound is a fundamental objective.
Exploration of Reactivity: Investigating the regioselectivity of reactions involving its three functional groups (carboxyl, amino, and halogens) to understand how it can be used to construct complex molecular architectures.
Synthesis of Novel Bioactive Molecules: A major goal would be to use it as a scaffold to synthesize new compounds for evaluation as potential therapeutic agents. Its unique substitution pattern could lead to novel interactions with biological targets.
Development of New Materials: Similar to its isomers, this compound could be a precursor for new polymers, dyes, or organic electronic materials with unique properties.
The overarching scope is to characterize this compound thoroughly and integrate it into the toolbox of synthetic chemistry, potentially unlocking new avenues in drug discovery and materials science.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1935399-77-1 | capotchem.cn |
| Molecular Formula | C₇H₅BrClNO₂ | capotchem.cn |
| Molecular Weight | 250.48 g/mol | capotchem.cn |
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
4-amino-5-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
XCONKKMQGXDUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 5 Bromo 2 Chlorobenzoic Acid
Classical Approaches to the Synthesis of 4-Amino-5-bromo-2-chlorobenzoic acid
Traditional methods for synthesizing this compound typically rely on multi-step reaction sequences involving readily available starting materials. These pathways require careful control of reaction conditions to achieve the desired substitution pattern on the benzene (B151609) ring.
Multi-step Reaction Pathways for this compound Production
A common and well-established route for the synthesis of this compound begins with 2-chlorobenzoic acid. This multi-step process involves a series of electrophilic aromatic substitution and functional group transformations. The key stages of this pathway are sequential bromination, nitration, and subsequent reduction of the nitro group to an amine. evitachem.com
Another classical approach starts from 4-amino-2-chlorobenzoic acid. google.com This pathway involves the direct bromination of the pre-existing aminobenzoic acid derivative to introduce the bromine atom at the desired position.
A versatile method for introducing the chlorine atom into the aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.govlibretexts.org This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) halide. In the context of synthesizing this compound, a precursor such as a bromo-aminobenzoic acid derivative could be diazotized and then treated with copper(I) chloride to introduce the chloro substituent. thieme-connect.comgoogle.com
Role of Precursors and Intermediates in this compound Synthesis
The selection of appropriate precursors is critical in directing the synthesis towards the desired product. Common starting materials include 2-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid. evitachem.comgoogle.com
In the synthesis starting from 2-chlorobenzoic acid, several key intermediates are formed. The initial bromination yields 5-bromo-2-chlorobenzoic acid. Subsequent nitration of this intermediate introduces a nitro group, which is then reduced to form the final amino group. evitachem.com The strategic order of these reactions is crucial for achieving the correct isomer.
When starting with 4-amino-2-chlorobenzoic acid, the primary intermediate is the brominated product, leading directly to this compound. google.com In syntheses employing the Sandmeyer reaction, an aryl diazonium salt is a key intermediate, formed from an aromatic amine precursor. This reactive intermediate is then converted to the corresponding aryl halide. wikipedia.orgnih.govlibretexts.org
Below is a table summarizing the key precursors and intermediates in the classical synthesis of this compound.
| Role | Compound Name | Starting Material | Reference(s) |
| Precursor | 2-Chlorobenzoic acid | - | evitachem.compatsnap.comchemicalbook.com |
| Precursor | 4-Amino-2-chlorobenzoic acid | - | google.comchemicalbook.com |
| Intermediate | 5-Bromo-2-chlorobenzoic acid | 2-Chlorobenzoic acid | evitachem.com |
| Intermediate | Aryl diazonium salt | Aromatic amine | wikipedia.orgnih.govlibretexts.org |
Halogenation Strategies for Introducing Bromine and Chlorine Atoms in this compound Synthesis
The introduction of bromine and chlorine atoms onto the benzoic acid backbone is a pivotal aspect of the synthesis.
Bromination: The bromination of the aromatic ring is typically achieved using electrophilic brominating agents. Common reagents for this purpose include elemental bromine (Br₂) or N-bromosuccinimide (NBS). evitachem.com The choice of solvent, such as sulfuric acid, can influence the regioselectivity of the bromination. evitachem.com For instance, the bromination of 2-chlorobenzoic acid in the presence of sulfuric acid directs the bromine atom to the 5-position. evitachem.com
Chlorination: While the starting material often contains the chlorine atom, the Sandmeyer reaction provides a powerful method for its introduction if needed. This reaction allows for the conversion of an amino group into a chloro group via a diazonium salt intermediate, using copper(I) chloride as a catalyst. wikipedia.orgnih.govlibretexts.org
The following table outlines common halogenation reagents and their roles in the synthesis.
| Halogenation Step | Reagent | Substrate | Product | Reference(s) |
| Bromination | Bromine (Br₂) or N-Bromosuccinimide (NBS) | 2-Chlorobenzoic acid | 5-Bromo-2-chlorobenzoic acid | evitachem.com |
| Bromination | Bromine (Br₂) | 4-Amino-2-chlorobenzoic acid | This compound | google.com |
| Chlorination | Copper(I) chloride (CuCl) via Sandmeyer reaction | Diazonium salt of an aminobenzoic acid derivative | Chloro-substituted benzoic acid | wikipedia.orgnih.govlibretexts.org |
Contemporary and Advanced Synthetic Strategies for this compound
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. This includes the use of metal catalysis and the application of green chemistry principles.
Metal-Catalyzed Reactions in the Formation of this compound
Metal-catalyzed reactions offer powerful tools for the formation of carbon-nitrogen and carbon-halogen bonds, which are central to the synthesis of this compound.
C-N Bond Formation: Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a direct method for forming aryl-amine bonds. acs.org While specific examples for the direct amination to form this compound are not extensively reported, the general methodology allows for the coupling of an aryl halide with an amine in the presence of a palladium or copper catalyst. For instance, a di-halogenated benzoic acid derivative could potentially be selectively aminated at the 4-position using a suitable catalyst and reaction conditions. Copper-catalyzed amination of bromobenzoic acids has been demonstrated to be effective, offering a potential route to N-aryl and N-alkyl anthranilic acid derivatives. nih.gov
C-H Functionalization: More recent advances have focused on the direct C-H amination of benzoic acids. nih.gov This approach avoids the need for pre-functionalized substrates, such as aryl halides. Iridium-catalyzed C-H amidation of benzoic acids has been developed, which could potentially be adapted for the synthesis of precursors to the target molecule. nih.gov Similarly, palladium-catalyzed meta-C–H bromination of aniline (B41778) and benzoic acid derivatives has been reported, offering a regioselective method for introducing the bromine atom. rsc.org
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com While specific green synthetic routes for this compound are not widely published, the classical synthetic pathways can be evaluated and potentially improved based on these principles.
Atom Economy: Classical multi-step syntheses often have lower atom economy due to the use of stoichiometric reagents and the generation of byproducts. Newer catalytic methods, such as direct C-H functionalization, can offer higher atom economy by reducing the number of synthetic steps and the use of protecting groups.
Safer Solvents and Reagents: Traditional syntheses may employ hazardous reagents and solvents. Green chemistry encourages the use of safer alternatives. For example, exploring enzymatic or biocatalytic methods for amination or halogenation could provide a more environmentally friendly approach. The biosynthesis of aminobenzoic acids from simple carbon sources like glucose is an area of active research and offers a sustainable alternative to petroleum-based precursors. mdpi.com
Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. Metal-catalyzed reactions, as discussed in the previous section, are advantageous as they are used in smaller quantities and can be recycled, reducing waste. The development of heterogeneous catalysts that can be easily separated from the reaction mixture further enhances the green credentials of a synthetic process. acs.org
The application of these principles to the synthesis of this compound could involve replacing harsh nitrating and reducing agents with cleaner catalytic alternatives and minimizing the use of halogenated solvents.
Optimization of Reaction Conditions for Industrial-Scale Production of this compound
The industrial-scale synthesis of this compound and its derivatives is a multi-step process that requires careful optimization of each reaction to ensure high yield, purity, and cost-effectiveness. A key step in many synthetic routes is the selective bromination of an aminobenzoic acid precursor. Research into the scale-up of a closely related intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides significant insights into the optimization of this process for manufacturing purposes.
The process often starts from readily available materials and involves several stages, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. thieme-connect.com For the crucial bromination step of the amino-ester precursor, a detailed study was conducted to determine the optimal conditions for industrial production. Factors such as the choice of brominating agent, reaction temperature, and stoichiometry were systematically varied. thieme-connect.com
N-Bromosuccinimide (NBS) was identified as a more suitable brominating agent compared to bromine for minimizing the formation of impurities. thieme-connect.com The optimization experiments, conducted on a significant scale, demonstrated that the reaction temperature has a substantial impact on the formation of by-products, with lower temperatures favoring the desired product. thieme-connect.com
The following table summarizes the findings from the optimization of the bromination reaction, a critical step for industrial production.
Table 1: Optimization of Bromination Reaction Conditions
| Entry | Brominating Agent | Equivalents of Agent | Temperature (°C) | Yield of Desired Product (%) | Dibromo Impurity (%) |
|---|---|---|---|---|---|
| 1 | Bromine | 1.22 | 25–30 | 80.3 | 15.2 |
| 2 | NBS | 1.22 | 25–30 | 85.1 | 10.5 |
| 3 | NBS | 1.22 | 45–50 | 70.2 | 25.3 |
| 4 | NBS | 1.22 | 0–10 | 92.5 | 4.2 |
| 5 | NBS | 1.05 | 0–10 | 85.6 | 4.5 |
| 6 | NBS | 1.50 | 0–10 | 88.9 | 8.9 |
This table is based on data for the synthesis of a closely related intermediate and illustrates the principles of optimizing bromination for industrial-scale production. thieme-connect.com
Purity and Yield Enhancement in this compound Synthesis
Achieving high purity and yield is paramount in the synthesis of this compound, particularly for its use in pharmaceutical applications where purity often needs to exceed 95%. evitachem.com Various strategies are employed throughout the synthetic process to enhance both of these critical parameters.
One effective method for purification involves the formation of a salt of the intermediate. For instance, the hydrochloride salt of an amino-ester precursor was found to be poorly soluble in tetrahydrofuran (B95107) (THF), allowing it to be easily collected by centrifugation, thereby separating it from soluble impurities. thieme-connect.com This salt formation not only aids in purification but also results in a chemically stable intermediate that is less hygroscopic. thieme-connect.com
Recrystallization is another widely used technique to enhance purity. After the bromination step, the crude product can be purified by refluxing it in a suitable solvent like acetonitrile (B52724) to remove reaction by-products such as succinimide. thieme-connect.com In other synthetic routes, a final product with a purity of 99.9% was obtained through recrystallization from a mixture of methanol (B129727) and water. chemicalbook.com The choice of solvent and temperature for crystallization is critical to effectively remove impurities and maximize the recovery of the pure product. chemicalbook.com
Strategies for Minimizing Isomeric Impurities in this compound Preparations
A significant challenge in the synthesis of substituted aromatic compounds like this compound is the formation of isomeric impurities. The directing effects of the substituents on the benzene ring can lead to the formation of undesired isomers during electrophilic substitution reactions such as bromination.
In the synthesis of a structurally related precursor, the primary impurity concern during the bromination of an amino-ester intermediate was the formation of a dibromo-impurity. thieme-connect.com The formation of this by-product was found to be highly dependent on the reaction conditions. thieme-connect.com
Key strategies to minimize this isomeric impurity include:
Controlling Reaction Temperature: Increasing the reaction temperature was shown to significantly increase the proportion of the dibromo impurity. The optimal temperature range for minimizing this by-product was found to be 0–10°C. thieme-connect.com
Choice of Brominating Agent: N-bromosuccinimide (NBS) was found to be a superior brominating agent to liquid bromine, as it resulted in a lower formation of the dibromo impurity under identical conditions. thieme-connect.com
Stoichiometric Control: The number of equivalents of the brominating agent is crucial. Using an optimized amount (1.22 equivalents) of NBS provided the highest yield of the target compound while keeping the formation of the dibromo impurity low. thieme-connect.com
Another common issue in related syntheses is the formation of positional isomers, such as 4-bromo-2-chlorobenzoic acid when 5-bromo-2-chlorobenzoic acid is the target. epo.orggoogle.com In these cases, a strategy has been developed that involves adding an inhibitor, such as sodium sulfide, to the reaction mixture. google.comgoogle.com This inhibitor is thought to influence the substitution pattern on the aromatic ring, thereby suppressing the generation of the unwanted isomer. google.com
The synthesis of this compound requires careful control over reaction parameters to ensure the desired regioselectivity. evitachem.com A typical synthetic route may involve bromination, nitration, and subsequent reduction of the nitro group. evitachem.com Controlling factors such as temperature and pH at each of these stages is critical to minimize the formation of by-products and isomeric impurities. evitachem.comchemicalbook.com
The table below details the impact of reaction conditions on the formation of the dibromo impurity during the synthesis of a key precursor.
Table 2: Effect of Reaction Conditions on Dibromo Impurity Formation
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Dibromo Impurity (%) |
|---|---|---|---|---|
| 1 | Bromine | 1.22 | 25–30 | 15.2 |
| 2 | NBS | 1.22 | 25–30 | 10.5 |
| 3 | NBS | 1.22 | 45–50 | 25.3 |
| 4 | NBS | 1.22 | 0–10 | 4.2 |
Data derived from the synthesis of a key intermediate, demonstrating strategies to minimize isomeric impurities. thieme-connect.com
Chemical Reactivity and Derivatization of 4 Amino 5 Bromo 2 Chlorobenzoic Acid
Reactions Involving the Carboxyl Group of 4-Amino-5-bromo-2-chlorobenzoic acid
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation to produce a variety of functionalized molecules.
Esterification of the carboxylic acid moiety in this compound is a common strategy to modify its properties or to protect the carboxyl group during subsequent reactions. The synthesis of its methyl ester, methyl 4-amino-5-bromo-2-chlorobenzoate, is a representative example. This transformation is typically achieved by reacting the parent acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, often under reflux conditions to drive the reaction towards the ester product. evitachem.com
A similar esterification has been documented for the related compound, 2-amino-5-bromo-4-chlorobenzoic acid, which was converted to its methyl ester in 71% yield by refluxing in methanol with thionyl chloride. acs.org This method highlights an alternative approach to esterification, where thionyl chloride is used to activate the carboxylic acid.
Table 1: Esterification of Substituted Aminobenzoic Acids
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | Methanol, concentrated sulfuric acid, reflux 16h | Methyl 4-amino-5-bromo-2-chlorobenzoate | Not specified | |
| 2-Amino-5-bromo-4-chlorobenzoic acid | Methanol, thionyl chloride, reflux | Methyl 2-amino-5-bromo-4-chlorobenzoate | 71% | acs.org |
The formation of amide bonds from the carboxylic acid group of this compound opens avenues for the synthesis of a wide range of derivatives, including peptides and other complex molecules. Amidation reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. uni-kiel.de Common coupling reagents used to facilitate this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and racemization. uni-kiel.debachem.com
While specific examples of amidation directly on this compound are not prevalent in the reviewed literature, the general principles of peptide coupling are broadly applicable. uni-kiel.debachem.com For instance, the amidation of the structurally related o-chlorobenzoic acid has been described in a patent, where it is first converted to the acid chloride using thionyl chloride and then reacted with an amine. patsnap.com This two-step approach is a classic method for amide bond formation. The direct amidation of esters, such as methyl benzoate, with amines catalyzed by niobium(V) oxide has also been reported, representing a more modern and heterogeneous catalytic approach. researchgate.net
In the context of peptide synthesis, the carboxylic acid of an N-protected amino acid is activated and then coupled with the amino group of another amino acid. google.com This iterative process allows for the construction of complex peptide chains. Given its structure, this compound could potentially be incorporated into peptide-like structures, with its amino group protected, to introduce a rigid, substituted aromatic core.
Transformations at the Amino Group of this compound
The amino group of this compound is a key site for functionalization, enabling the introduction of a variety of substituents through acylation, alkylation, and diazotization reactions.
The amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides. A notable example is the N-sulfonylation of the related methyl 2-amino-5-bromobenzoate to yield methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate. sigmaaldrich.com This reaction showcases the ability to form sulfonamides, which are important structural motifs in medicinal chemistry.
Furthermore, the amino group can be a substrate for N-arylation reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, offering a versatile method for the synthesis of N-aryl and N-heteroaryl bonds. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route to N-arylated products, although it often requires harsher reaction conditions. wikipedia.orgnih.govorganic-chemistry.org A copper-catalyzed Ullmann amination was successfully employed on methyl 2-amino-5-bromo-4-chlorobenzoate to furnish a diarylamine derivative in 54% yield. acs.org
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. acs.org These diazonium salts are highly versatile intermediates that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.org
The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using a copper(I) salt as a catalyst. acs.orgwikipedia.org A patent describes a process for the preparation of 5-bromo-2-chlorobenzoic acid from a 5-bromo-2-aminobenzoic acid derivative via a diazotization-chlorination sequence. google.com In a specific example, the ethyl ester of 5-bromo-2-aminobenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid and copper powder to yield the corresponding 5-bromo-2-chlorobenzoic acid ethyl ester. google.com This demonstrates a practical application of the Sandmeyer reaction to introduce a chloro substituent in place of an amino group on a similar molecular scaffold.
Table 2: Diazotization and Sandmeyer Reaction of a 5-Bromo-2-aminobenzoic Acid Derivative
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-Bromo-2-aminobenzoic acid ethyl ester | 1. Sodium nitrite, 20% Hydrochloric acid, Copper powder, 0-20°C2. Toluene extraction | 5-Bromo-2-chlorobenzoic acid ethyl ester | Not specified | google.com |
Reactivity at the Halogen Substituents of this compound
The bromo and chloro substituents on the aromatic ring of this compound are also sites for further chemical modification, primarily through cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.
A study on the regioselective copper-catalyzed amination of 5-bromo-2-chlorobenzoic acid demonstrated that the chloro group at the ortho position to the carboxylic acid is preferentially substituted by various anilines, with the bromo group remaining intact. nih.gov For example, the reaction of 5-bromo-2-chlorobenzoic acid with 4-methoxyaniline in the presence of a copper catalyst yielded the corresponding N-arylated anthranilic acid derivative in 85% yield. nih.gov This highlights the activating effect of the ortho-carboxylate group on the reactivity of the chlorine atom.
Conversely, the bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. Research on related dihalogenated aromatic compounds has shown that the C-Br bond can be selectively coupled while leaving the C-Cl bond untouched. For instance, the Suzuki coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenylboronic acids proceeded selectively at the bromo position. A similar selective Suzuki-Miyaura cross-coupling reaction was performed on the methyl ester of 2-amino-5-bromo-4-chlorobenzoic acid with 1-naphthylboronic acid, affording the coupled product in 92% yield. acs.org
Nucleophilic Aromatic Substitution on this compound
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orglibretexts.org In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group, as this placement allows for effective stabilization of the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com In the case of this compound, the carboxylic acid and the two halogen atoms act as electron-withdrawing groups.
The potential leaving groups are the chloro and bromo substituents. The reactivity of halogens as leaving groups in SNAr reactions can be counterintuitive; fluorine is often the best leaving group despite being the least stable anion because the first step, the nucleophilic attack, is the rate-determining step, and the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to attack. youtube.com Between bromine and chlorine, the relative reactivity can depend on specific reaction conditions.
Considering the positions of the electron-withdrawing groups relative to the halogens in this compound:
The chlorine atom at C2 has an electron-withdrawing carboxylic acid group ortho to it and an electron-withdrawing bromine atom meta to it.
The bromine atom at C5 has an electron-withdrawing carboxylic acid group meta to it and an electron-withdrawing chlorine atom para to it.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are central to the synthesis of complex organic molecules. youtube.com this compound, with its two halide substituents, is a suitable substrate for these transformations. The relative reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, which allows for selective reactions at one of the halogenated sites. wikipedia.org
Suzuki Reaction
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. yonedalabs.com For this compound, a Suzuki coupling would be expected to occur preferentially at the more reactive C-Br bond over the C-Cl bond. nih.gov This selective reactivity allows for the introduction of an aryl or vinyl group at the C5 position while leaving the C2 chlorine available for subsequent transformations. The general catalytic cycle involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Typical Components of a Suzuki Coupling Reaction
| Component | Example | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and catalyst |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The reaction requires a base and typically proceeds with aryl or vinyl halides. organic-chemistry.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond in this compound would likely lead to selective coupling at the C5 position when reacted with an alkene. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. youtube.comlibretexts.org The stereoselectivity of the Heck reaction is often high, yielding the trans substituted alkene. organic-chemistry.org
Sonogashira Reaction
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org For this compound, Sonogashira coupling offers a pathway to introduce an alkynyl substituent, again with expected selectivity for the C-Br bond over the C-Cl bond. libretexts.org Copper-free Sonogashira protocols have also been developed, sometimes utilizing additives like 4-aminobenzoic acid as a promoter. nih.gov The mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the new C-C bond. libretexts.org
Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type | Key Features |
| Suzuki | Organoboron compound | Biaryl, Styrene | Mild conditions, vast substrate scope |
| Heck | Alkene | Substituted Alkene | Forms C(sp²)-C(sp²) bonds, often with trans selectivity |
| Sonogashira | Terminal Alkyne | Arylalkyne | Efficient C(sp²)-C(sp) bond formation, often uses Cu(I) co-catalyst |
Electroinduced Dehalogenation Studies of Halogenated Benzoic Acid Derivatives
The electrochemical reduction of halogenated organic compounds provides a method for dehalogenation. Studies on compounds structurally similar to this compound offer insight into this process. For instance, the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid has been investigated. electrochemsci.org
These studies show that dehalogenation occurs sequentially. The carbon-bromine (C-Br) bond is typically cleaved before the carbon-chlorine (C-Cl) bond. electrochemsci.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond and the formation of a halide ion. The resulting aryl radical is then typically quenched by a hydrogen atom from the solvent or supporting electrolyte.
In the case of 5-bromo-2-chlorobenzoic acid, the proposed mechanism on a silver/copper electrode involves the initial breaking of the C-Br bond to form 2-chlorobenzoic acid, followed by the cleavage of the C-Cl bond to yield the final product, benzoic acid. electrochemsci.org It is expected that this compound would undergo a similar sequential dehalogenation under electroreductive conditions, first yielding 4-amino-2-chlorobenzoic acid, and then upon further reduction, 4-aminobenzoic acid.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound (Considering Directing Effects)
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituents already present. msu.edu These substituents can either activate or deactivate the ring towards attack by an electrophile and direct the incoming electrophile to specific positions (ortho, meta, or para). unizin.org
In this compound, the directing effects of the four substituents are as follows:
-NH₂ (Amino): A strongly activating group and an ortho-, para-director due to its ability to donate electron density via resonance.
-Br (Bromo) and -Cl (Chloro): These are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate electron density through resonance. libretexts.org
-COOH (Carboxylic acid): A deactivating group and a meta-director due to both inductive and resonance electron withdrawal.
When multiple substituents are present, the most powerful activating group generally controls the position of substitution. libretexts.org In this molecule, the amino group is by far the strongest activating group and its directing effect will dominate. As an ortho-, para-director, it will direct incoming electrophiles to the positions ortho and para to it.
The positions on the ring are:
Position C3 is ortho to the -NH₂ group.
Position C5 is para to the -NH₂ group, but it is already substituted with bromine.
Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to the strongly activating amino group and meta to the deactivating carboxylic acid group. While the halogens also direct ortho- and para-, their influence is much weaker than that of the amino group. The C3 position is also flanked by the -NH₂ and -Cl groups, so steric hindrance could play a role, but the powerful electronic activation by the amino group is expected to be the determining factor.
Advanced Spectroscopic and Structural Characterization in Research of 4 Amino 5 Bromo 2 Chlorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of 4-Amino-5-bromo-2-chlorobenzoic acid and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution, as well as solid-state NMR (ssNMR), provide a wealth of information about the molecular framework.
In typical ¹H NMR spectra of related benzoic acid derivatives, the aromatic protons appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions on the benzene (B151609) ring. chemicalbook.comrsc.orgchemicalbook.com For instance, in a structurally similar compound, 2-chlorobenzoic acid, the proton chemical shifts are well-documented. rsc.orgchemicalbook.com The carboxylic acid proton characteristically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.orgchemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the carboxylic acid group. rsc.orgnih.gov These shifts are sensitive to the electronic environment, with the halogen and amino substituents on the aromatic ring of this compound significantly influencing the carbon resonances.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in complex derivatives. COSY experiments establish proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. For derivatives of this compound, these techniques are crucial for confirming the regiochemistry of further substitutions. acs.org
Table 1: Representative NMR Data for Related Benzoic Acid Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| 2-Chlorobenzoic acid | ¹H | CDCl₃ | 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m) | rsc.org |
| 2-Chlorobenzoic acid | ¹³C | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | rsc.org |
| 4-Chlorobenzoic acid | ¹H | DMSO-d₆ | 7.965, 7.580 | chemicalbook.com |
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and Co-crystals
X-ray crystallography, particularly single-crystal X-ray diffraction, stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its co-crystals. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.
While the specific crystal structure of this compound is not detailed in the provided search results, the crystallographic analysis of numerous related benzoic acid derivatives and their co-crystals offers significant insights. acs.orgacs.orgnih.govacs.org For example, studies on fluorinated benzoic acids demonstrate how subtle changes in substitution can lead to different crystal packing arrangements, evolving from solid solutions to distinct co-crystals. acs.org
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a subject of intense research. acs.orgnih.govrsc.org Carboxylic acids like this compound are excellent candidates for co-crystal formation due to their ability to form robust hydrogen bonds. acs.orgnih.gov Research on co-crystals of aminopyrimidines with various carboxylic acids, including halogenated benzoic acids, has shown that the resulting structures are governed by predictable hydrogen bonding patterns, often referred to as supramolecular synthons. nih.gov The study of co-crystals of 4-aminobenzoic acid with various coformers has also provided a deeper understanding of the factors influencing their formation. rsc.org
The solid-state architecture of this compound is dictated by a variety of intermolecular interactions, with hydrogen bonding and halogen bonding playing pivotal roles. The amino group (-NH₂) and the carboxylic acid group (-COOH) are prime sites for hydrogen bonding. The carboxylic acid can form strong O-H···O hydrogen bonds, often leading to the formation of dimeric structures. The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds.
In addition to classical hydrogen bonds, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. acs.org The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F). In the crystal structure of this compound, both the bromine and chlorine atoms could potentially participate in halogen bonds, further stabilizing the crystal lattice. Studies on related halogenated compounds have confirmed the presence and importance of these interactions in directing the crystal packing. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.goveurjchem.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions.
Table 2: Common Intermolecular Interactions in Benzoic Acid Derivatives
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | -COOH, -NH₂ | -COOH, -NH₂ | Primary driving force for crystal packing |
| Halogen Bond | -Br, -Cl | O, N | Directional interaction influencing molecular assembly |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the stabilization of the crystal lattice |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the characterization of this compound, providing not only an extremely accurate mass measurement but also valuable information about its fragmentation pathways. The high resolution allows for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. nih.govnih.gov
The fragmentation of benzoic acid derivatives in the mass spectrometer is influenced by the substituents on the aromatic ring. miamioh.edu For aromatic carboxylic acids, the molecular ion peak (M+) is typically observed. miamioh.edu Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxylic acid group (-COOH, M-45). In the case of this compound, the presence of the amino and halogen groups will further direct the fragmentation. The fragmentation patterns of related compounds can provide clues as to what to expect. For instance, the mass spectrum of 5-bromo-2-chlorobenzoic acid shows characteristic peaks corresponding to the molecular ion and its fragments. nih.gov The analysis of fragmentation pathways can help to confirm the structure of the molecule and can be particularly useful in identifying unknown derivatives or impurities. researchgate.net
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅BrClNO₂ | nih.gov |
| Monoisotopic Mass | 248.91922 Da | nih.gov |
| Molecular Weight | 250.48 g/mol | nih.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies of this compound
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in this compound and offers insights into its conformational properties. researchgate.netnist.govnist.govnih.govresearchgate.net
The FT-IR spectrum of a benzoic acid derivative is characterized by several key absorption bands. The O-H stretch of the carboxylic acid group typically appears as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carbonyl group gives rise to a strong absorption band around 1700 cm⁻¹. The N-H stretching vibrations of the amino group are expected in the 3500-3300 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1600-1400 cm⁻¹ range. The C-Cl and C-Br stretching vibrations occur at lower frequencies, typically below 800 cm⁻¹. nih.govnist.govresearchgate.net
Raman spectroscopy provides complementary information to FT-IR. While the O-H and N-H stretches are often weak in the Raman spectrum, the C=C stretching vibrations of the aromatic ring and the C-halogen stretches can be strong. The Raman spectrum of 4-chlorobenzoic acid, for example, shows characteristic bands that can be assigned to specific vibrational modes. chemicalbook.com
Comparative studies of the vibrational spectra of related molecules, such as 2-amino-5-fluorobenzoic acid and its chloro and bromo analogs, have been used to understand the influence of halogen substitution on the vibrational frequencies. nih.gov Such studies, often coupled with computational methods like Density Functional Theory (DFT), allow for a detailed assignment of the observed vibrational bands and can provide information about the molecular conformation and intermolecular interactions. researchgate.netnih.gov
Table 4: Characteristic Vibrational Frequencies for Functional Groups in Benzoic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (broad) | researchgate.net |
| Carboxylic Acid (-COOH) | C=O Stretch | 1720 - 1680 | researchgate.net |
| Amino (-NH₂) | N-H Stretch | 3500 - 3300 | researchgate.net |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | researchgate.net |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | researchgate.net |
| C-Cl Bond | Stretch | 800 - 600 | chemicalbook.com |
| C-Br Bond | Stretch | 700 - 500 | nih.gov |
Computational and Theoretical Studies on 4 Amino 5 Bromo 2 Chlorobenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 4-Amino-5-bromo-2-chlorobenzoic acid
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For this compound, DFT calculations can elucidate its electronic structure, chemical reactivity, and spectroscopic characteristics. By modeling the electron density, DFT can predict molecular geometries, energies, and the distribution of frontier molecular orbitals.
Molecular Orbital Analysis (HOMO-LUMO) of this compound and its Tautomeric Forms
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. science.govlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-rich amino group, which are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the halogen atoms, indicating these as potential sites for nucleophilic attack.
Tautomerism, particularly involving the carboxylic acid and amino groups, can significantly affect the electronic properties. Theoretical studies on similar molecules like 2-amino-5-bromobenzoic acid have explored its different tautomeric and isomeric forms. dergipark.org.tr DFT calculations can predict the relative stabilities of these tautomers by comparing their total energies. The analysis of the HOMO-LUMO surfaces for each tautomer reveals how proton migration alters the electronic distribution and, consequently, the reactivity of the molecule. dergipark.org.tr
Table 1: Hypothetical Quantum Chemical Parameters for this compound based on DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; site of oxidation. |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability; site of reduction. |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Reflects chemical reactivity and kinetic stability. |
| Ionization Potential (I) | ~ 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | ~ 1.8 eV | Energy released when an electron is added. |
| Electronegativity (χ) | ~ 4.15 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | ~ 2.35 eV | Resistance to change in electron distribution. |
Note: These values are illustrative and based on typical results for similar aromatic compounds. Actual values would require specific DFT calculations.
Vibrational Frequency Calculations and Spectroscopic Property Prediction
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, researchers can assign specific vibrational modes to the observed spectral bands. nih.gov Studies on related compounds like 2-amino-5-bromobenzoic acid methyl ester and 5-amino-2-chlorobenzoic acid have successfully used this approach to achieve a detailed understanding of their vibrational spectra. nih.govnih.gov
For this compound, calculations would predict the characteristic frequencies for the functional groups, including the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the C-Cl and C-Br stretching modes. Comparing these calculated frequencies with experimental data allows for a precise assignment of the molecular vibrations and confirmation of the molecular structure. dergipark.org.tr
Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | ~3400-3500 | Carboxylic Acid |
| N-H Asymmetric Stretch | ~3450 | Amino Group |
| N-H Symmetric Stretch | ~3350 | Amino Group |
| C=O Stretch | ~1680-1700 | Carboxylic Acid |
| N-H Scissoring | ~1620 | Amino Group |
| C-Cl Stretch | ~700-800 | Chloro Group |
| C-Br Stretch | ~550-650 | Bromo Group |
Note: These are typical frequency ranges and would be refined by specific calculations.
Molecular Modeling and Dynamics Simulations Involving this compound as a Building Block
Molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. This compound can serve as a crucial building block or scaffold in the design of larger, more complex molecules, such as potential enzyme inhibitors or novel materials. acs.org
In drug design, for instance, derivatives of this molecule could be modeled to predict their binding affinity to a biological target. mdpi.com MD simulations can explore how the ligand (the derivative) interacts with the protein's active site, revealing key binding modes and the stability of the protein-ligand complex. mdpi.com These simulations track the atomic motions over time, governed by a force field, and can elucidate the dynamic processes that are often invisible to static modeling. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Synthetic Outcomes of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.com For derivatives of this compound, QSAR models can be developed to predict their properties without the need for synthesis and testing of every compound. nih.govnih.gov
The process involves several key steps:
Data Set Preparation: A series of derivatives is synthesized, and their biological activity or a specific chemical property is measured.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the observed activity. mdpi.com
Validation: The model's predictive power is rigorously tested to ensure it is robust and not overfitted. mdpi.com
Such models can guide the synthesis of new derivatives by predicting which structural modifications are most likely to enhance the desired outcome, thereby saving significant time and resources. nih.gov
Conformational Analysis and Intramolecular Interactions in this compound
The three-dimensional shape (conformation) of this compound is determined by the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms. The orientation of the carboxylic acid and amino groups relative to the benzene ring and to each other is of particular interest.
Due to the substitution pattern, strong intramolecular interactions are expected. A significant interaction is the potential for an intramolecular hydrogen bond between the hydrogen of the amino group and the oxygen of the carbonyl group, or between the hydroxyl hydrogen of the carboxylic acid and the nitrogen of the amino group. The presence of the ortho-chloro substituent can also influence the orientation of the adjacent amino and carboxylic acid groups through steric and electronic effects.
Natural Bond Orbital (NBO) analysis is a computational method used to study these interactions in detail. nih.gov It can quantify the strength of hydrogen bonds and other charge-transfer interactions within the molecule, providing a deeper understanding of the forces that govern its preferred conformation and stability. dergipark.org.tr
Applications of 4 Amino 5 Bromo 2 Chlorobenzoic Acid in Advanced Materials and Chemical Synthesis Research
4-Amino-5-bromo-2-chlorobenzoic acid as a Synthon for Heterocyclic Compounds
The unique arrangement of functional groups on the this compound scaffold makes it an ideal starting material for the construction of various heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions, while the halogen atoms provide sites for further functionalization, influencing the electronic properties and reactivity of the resulting molecules.
While direct synthesis examples starting from this compound are specialized, its structure is amenable to established synthetic routes for producing valuable nitrogen-containing heterocycles like triazoles and quinoxalinones.
Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often involves the cyclization of a carboxylic acid with thiocarbohydrazide (B147625) or a similar nitrogen-rich reagent. capotchem.cn For this compound, this would typically proceed by first converting the carboxylic acid to a hydrazide, which can then undergo cyclization. A general and widely used method involves the fusion of a substituted benzoic acid with thiocarbohydrazide at elevated temperatures to yield the corresponding 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol. capotchem.cn This positions the substituted phenyl group, in this case, the 5-bromo-2-chlorophenyl moiety, at the 5-position of the triazole ring. The amino group of the triazole can then be further modified, for example, by condensation with aldehydes to form Schiff bases. capotchem.cn
Quinoxalinones: Quinoxalinone synthesis can be achieved from precursors derived from ortho-phenylenediamines. A synthetic strategy to access the researchgate.netevitachem.com-triazolo[1,5-a]quinoxalin-4(5H)-one core involves the reaction of a substituted 2-nitrophenyl azide (B81097) with a suitable carbon source, followed by reduction of the nitro group which leads to spontaneous cyclization to form the quinoxalinone ring system. sigmaaldrich.com An amino benzoic acid like the title compound could be envisioned as a precursor to the necessary substituted aniline (B41778) or azide intermediate required for such syntheses.
Another important class of nitrogen heterocycles, acridones, which are core structures in many functional materials, have been synthesized from the isomeric 2-amino-5-bromo-4-chlorobenzoic acid. acs.org The synthesis involves esterification, followed by an Ullmann amination, saponification, and a final cyclization in poly(phosphoric acid) to construct the tricyclic acridone (B373769) framework. acs.org This demonstrates the utility of these bromo-chloro-aminobenzoic acids in building complex, fused heterocyclic systems.
Table 1: General Synthetic Approaches to Heterocycles from Benzoic Acid Derivatives
| Heterocycle | General Precursors | Key Reaction Step | Reference |
| 1,2,4-Triazoles | Substituted Benzoic Acid, Thiocarbohydrazide | Fusion/Cyclization | capotchem.cn |
| Quinoxalinones | Substituted 2-Nitrophenyl Azide, Diethyl Oxalacetate | Cycloamidation | sigmaaldrich.com |
| Acridones | 2-Amino-5-bromo-4-chlorobenzoic Acid | Ullmann Amination, Cyclization | acs.org |
The primary amino group of this compound readily undergoes condensation with the carbonyl group of aldehydes and ketones to form Schiff bases, also known as imines or azomethines. myskinrecipes.comdyestuffintermediates.com This reaction is typically carried out in a solvent like ethanol, often with a few drops of an acid catalyst, and may require refluxing. epo.org
The resulting Schiff bases are valuable ligands in coordination chemistry. The imine nitrogen and often another donor atom from the aldehyde/ketone precursor, along with the carboxylate group of the benzoic acid moiety, can chelate to various metal ions. dyestuffintermediates.com For instance, Schiff bases derived from 4-aminobenzoic acid and substituted salicylaldehydes can act as bidentate or tridentate ligands, coordinating with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). dyestuffintermediates.com
The general synthesis involves refluxing an equimolar mixture of this compound and a selected aldehyde (e.g., salicylaldehyde, 4-methoxybenzaldehyde) in an alcoholic solution. myskinrecipes.com The resulting Schiff base ligand can then be reacted with a metal salt (e.g., metal chloride or acetate) in a hot ethanolic solution to yield the corresponding metal complex. google.com The coordination geometry of these complexes, which can range from tetrahedral to octahedral, depends on the metal ion and the specific structure of the ligand. dyestuffintermediates.comgoogle.com The presence of the bromine and chlorine atoms on the ligand backbone can influence the electronic properties and stability of the final metal complex.
Table 2: Examples of Schiff Base Formation from Aminobenzoic Acid Analogues
| Amine Component | Aldehyde/Ketone Component | Resulting Schiff Base Type | Metal Ions for Complexation | Reference |
| 4-Aminobenzoic Acid | Salicylaldehyde | 4-((2-hydroxybenzylidene)amino)benzoic acid | - | nih.gov |
| 4-Aminobenzoic Acid | 5-Bromo-salicylaldehyde | 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid | - | nih.gov |
| 2-Aminobenzoic Acid | o-Vanillin | 2-((2-hydroxy-3-methoxybenzylidene)amino)benzoic acid | Ni(II) | |
| 4-Aminobenzoic Acid | 3-Formylindole | (z)-4-((1H-indol-3-yl)methyleneamino)benzoic acid | VO(II), Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Cd(II) | google.com |
Role of this compound in the Synthesis of Specialty Polymers and Functional Materials
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a suitable monomer for step-growth polymerization. These groups can react to form amide bonds, leading to the synthesis of aromatic polyamides (aramids). Aramids are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of bromine and chlorine atoms into the polymer backbone is expected to impart additional properties such as flame retardancy, chemical resistance, and reduced solubility.
While specific polymerization studies on this compound are not widely documented, its structural analogue, 5-bromo-2-chlorobenzoic acid, is noted for its application in the synthesis of functional polymers. glindiachemicals.com The general principle involves polycondensation reactions where the amino group of one monomer reacts with the carboxyl group (or its activated form, like an acyl chloride) of another, eliminating a small molecule (like water or HCl) to form the repeating amide linkage.
Beyond polymers, the compound serves as a crucial intermediate in the synthesis of discrete functional materials. glindiachemicals.com Research has shown that the isomeric 2-amino-5-bromo-4-chlorobenzoic acid is a key starting material for creating π-extended acridone derivatives. acs.org These larger, fused aromatic systems are of significant interest for their unique optical and electrochemical properties, making them candidates for applications in organic electronics. acs.org The synthesis demonstrates how the aminobenzoic acid core can be elaborated through a sequence of reactions, including esterification, amination, cyclization, and cross-coupling, to build complex, functional molecules. acs.org
Development of Agrochemical Precursors Utilizing this compound (Chemical Synthesis Focus)
Halogenated benzoic acids are fundamental building blocks in the agrochemical industry. glindiachemicals.com this compound and its derivatives serve as key intermediates in the synthesis of various active ingredients for crop protection. myskinrecipes.com The specific combination and position of the halogen atoms and the amino group on the aromatic ring are crucial for achieving the desired biological activity in the final herbicide or pesticide product. myskinrecipes.com
This compound in the Synthesis of Dye and Pigment Intermediates
The field of synthetic dyes and pigments heavily relies on aromatic amines and their derivatives as precursors. This compound is a valuable intermediate for this industry. Its structure is related to precursors used in the synthesis of historic and high-performance pigments. For instance, the famous dye Tyrian purple is 6,6'-dibromoindigo, and its synthesis can start from brominated aminobenzoic acids. researchgate.netresearchgate.net
A related compound, 3-Bromo-6-(carboxymethylamino)-2-chlorobenzoic acid, is a known precursor for C.I. Vat Blue 2, highlighting the importance of bromo-chloro substituted aminobenzoic acids in creating complex vat dyes. dyestuffintermediates.com The synthesis of such dyes often involves a sequence of reactions where the initial intermediate is built up and then cyclized to form the final chromophore. The amino and carboxyl groups provide reactive handles for these transformations, while the halogens modify the color and properties (like lightfastness) of the resulting dye. The methyl ester of the title compound is also specifically identified as being used in the production of dyes and pigments.
Applications in Analytical Chemistry Method Development (e.g., as a derivatizing agent or standard)
In analytical chemistry, well-characterized, high-purity organic compounds are essential as standards for method validation and quantification. Given its stable, crystalline nature and defined molecular weight, this compound has the potential to be used as an analytical standard in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly for the analysis of related chemical structures.
Furthermore, its functional groups make it a candidate for use as a derivatizing agent. Derivatization is a technique used to modify an analyte to make it more suitable for analysis, for example, by enhancing its detectability. The primary amino group of this compound could be reacted with analytes to introduce a strongly UV-absorbing or fluorescent tag, improving detection limits.
While direct applications for the title compound are not extensively reported, the closely related 5-bromo-2-chlorobenzoic acid has been used in analytical studies to assess the homogeneity of organic powders. chemicalbook.com This involves using the compound as a tracer or standard in analytical measurements. The electrocatalytic dehalogenation of 5-bromo-2-chlorobenzoic acid has also been studied, indicating its use as a model compound in electrochemical analysis research. chemicalbook.com These examples demonstrate the potential roles that this compound could play in the development of new analytical methods.
Analytical Methodologies for Purity and Quantification in 4 Amino 5 Bromo 2 Chlorobenzoic Acid Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis of 4-Amino-5-bromo-2-chlorobenzoic acid
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. Its versatility allows for the separation of the main compound from structurally similar impurities, which may arise during synthesis.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this analysis. In this method, a non-polar stationary phase, typically a C18 or C8 bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. sielc.com The mobile phase often consists of a mixture of an aqueous buffer (frequently acidified with phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The separation of isomers of aminobenzoic acid has been successfully achieved using reversed-phase columns, demonstrating the technique's capability for resolving closely related compounds. sielc.com
Quantitative analysis is typically performed using a UV detector, as the aromatic ring and chromophoric groups of the molecule allow for strong absorbance at specific wavelengths, such as 205 nm, 270 nm, or 280 nm. nih.govresearchgate.net Method validation according to ICH guidelines is crucial and generally includes assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated HPLC method for procaine (B135) and its metabolite p-aminobenzoic acid (PABA) showed linearity across a range of 10 µM to 750 µM with an LOQ of 10 µM. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 or C8, (e.g., 4.6 x 150 mm, 5 µm) | sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and Acidified Water (e.g., 0.1% Phosphoric Acid) | sielc.comresearchgate.net |
| Elution Mode | Isocratic or Gradient | nih.govekb.eg |
| Flow Rate | 1.0 mL/min | ekb.eg |
| Detection | UV at 205-280 nm | nih.govresearchgate.net |
| Sample Diluent | Mobile phase or a mixture of Acetonitrile/Water | ekb.eg |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound samples. thermofisher.com Due to the low volatility of amino acids and carboxylic acids, a derivatization step is essential prior to GC analysis. sigmaaldrich.comthermofisher.com This process converts the polar functional groups (–COOH and –NH2) into less polar, more volatile, and thermally stable derivatives. sigmaaldrich.com
Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or a two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.comnih.gov For example, a two-step derivatization can be performed using 2 M HCl in methanol to form the methyl ester, followed by pentafluoropropionic anhydride (B1165640) (PFPA) to derivatize the amino group. mdpi.com
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural elucidation and identification of the parent compound and any impurities. researchgate.net High-resolution mass spectrometry (HRMS) can further enhance this by providing highly accurate mass measurements, which aids in determining the elemental composition of unknown impurities. thermofisher.com
| Step | Description | Common Reagents | Reference |
|---|---|---|---|
| Derivatization (Step 1: Esterification) | Converts the carboxylic acid group (–COOH) to a more volatile ester. | HCl in Methanol (for methyl ester) | mdpi.com |
| Derivatization (Step 2: Acylation/Silylation) | Converts the amino group (–NH2) to a less polar derivative. | Pentafluoropropionic anhydride (PFPA), MSTFA, MTBSTFA | sigmaaldrich.comthermofisher.commdpi.com |
| GC Separation | Separates derivatives on a capillary column. | TRACE TR-5, Chirasil-L-Val | thermofisher.comnih.gov |
| MS Detection | Provides mass spectra for identification and quantification. | Electron Ionization (EI), Chemical Ionization (CI) | thermofisher.com |
Capillary Electrophoresis (CE) for the Separation and Analysis of this compound and its Related Compounds
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like this compound. oup.com The molecule's amphoteric nature, possessing both an acidic carboxylic group and a basic amino group, allows for its analysis under various pH conditions. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. oup.com
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), can be employed. nih.gov In CZE, separation occurs in a simple buffer-filled capillary. By adjusting the pH of the buffer, the ionization state of the analyte can be controlled to optimize separation from its impurities. For instance, using a low pH buffer would protonate the amino group, making the molecule cationic, while a high pH buffer would deprotonate the carboxylic acid, rendering it anionic.
CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. oup.comcreative-proteomics.com Detection is often performed using UV-Vis spectrophotometry, although coupling CE with mass spectrometry (CE-MS) provides greater specificity and sensitivity for identification. creative-proteomics.com The technique has been successfully used to separate various aromatic amino acids and their derivatives. nih.govnih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Capillary | Uncoated Fused-Silica (e.g., 50 µm i.d.) | oup.comnih.gov |
| Background Electrolyte (Buffer) | Phosphate, Borate, or Benzoate buffer systems | oup.comnih.gov |
| Separation Voltage | 15-30 kV | horiba.com |
| Temperature | 18-25 °C | horiba.com |
| Detection | Direct or Indirect UV, Mass Spectrometry (MS) | creative-proteomics.comhoriba.com |
| Mode | Capillary Zone Electrophoresis (CZE), MEKC | nih.gov |
Titrimetric Methods for the Quantitative Determination of this compound in Research Samples
Titrimetric methods, though classical, provide a reliable and cost-effective means for the quantitative determination of this compound, particularly for assaying bulk material. Given the compound's acidic and basic functional groups, acid-base titration is the most relevant approach.
Because the compound is a weak acid and often poorly soluble in water, non-aqueous titration is typically employed. byjus.comunacademy.com This involves dissolving the sample in a suitable non-aqueous solvent and titrating with a standardized solution of a strong base prepared in a non-aqueous medium. byjus.com The use of a non-aqueous solvent enhances the acidic properties of the analyte, resulting in a sharper and more easily detectable endpoint. unacademy.com For the titration of the carboxylic acid group, a basic solvent like dimethylformamide (DMF) or n-butylamine can be used, with a titrant such as tetrabutylammonium (B224687) hydroxide (B78521) or sodium methoxide. blogspot.combrainkart.comresearchgate.net
The endpoint of the titration can be determined visually using a suitable indicator (e.g., thymol (B1683141) blue) or, more accurately, by potentiometric methods. researchgate.netresearchgate.net A potentiometric titration involves monitoring the change in potential (voltage) as the titrant is added, with the endpoint corresponding to the point of maximum inflection on the titration curve. This method is particularly useful for colored solutions or when a higher degree of precision is required. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Principle | Titration of the weakly acidic carboxylic acid group. | unacademy.com |
| Solvent | Dimethylformamide (DMF), n-butylamine, Benzene-Methanol | blogspot.comresearchgate.net |
| Titrant | 0.1 N Tetrabutylammonium hydroxide or Sodium Methoxide in a non-aqueous solvent. | blogspot.combrainkart.com |
| Endpoint Detection | Potentiometric (Glass vs. Antimony or Calomel electrode) or Visual Indicator (Thymol Blue). | brainkart.comresearchgate.netresearchgate.net |
Environmental Research Perspectives on 4 Amino 5 Bromo 2 Chlorobenzoic Acid
Photodegradation Studies of 4-Amino-5-bromo-2-chlorobenzoic acid and Related Halogenated Benzoic Acids in Aqueous Systems
Aryl halides can undergo dehalogenation upon exposure to UVA irradiation in the presence of bases and a hydrogen donor like methanol (B129727). acs.org This process can occur through a catalyst-free radical chain reaction under mild conditions. acs.org The initiation of this chain reaction may involve the absorption of light by a complex formed between the bromoarene and a methoxide, facilitated by halogen-bonding interactions. acs.org Given the presence of bromo and chloro substituents on the aromatic ring of this compound, a similar photodehalogenation mechanism could be a plausible degradation pathway in sunlit surface waters.
Furthermore, studies on the photodegradation of other amino acid derivatives have shown that they can be susceptible to breakdown by light. For instance, certain low-nitrogen chelating agents, which are amino acid derivatives, have been found to be photodegradable. nih.gov The degradation of one such compound, N-bis[(1,2-dicarboxyethoxy)ethyl]aspartic acid, was significantly enhanced in the presence of copper ions when exposed to sunlight in lake water, with over 90% reduction achieved in one week. nih.gov This suggests that the presence of metal ions in the environment could potentially influence the photodegradation rate of this compound.
The photodegradation of the aminoazobenzene acid orange 52 has been investigated using advanced oxidation processes (AOPs) such as UV/H₂O₂ and UV/TiO₂. researchgate.net These processes generate highly reactive hydroxyl radicals that can lead to the degradation of the parent compound. researchgate.net The degradation efficiency of such processes is often pH-dependent. researchgate.net While not a benzoic acid derivative, this research highlights that AOPs can be effective in breaking down complex aromatic amines, suggesting a potential remediation strategy for water contaminated with compounds like this compound.
Biodegradation Pathways of this compound by Microorganisms
The microbial breakdown of halogenated aromatic compounds is a key process in their environmental remediation. The structure of this compound, with its halogen and amino substituents, presents a unique substrate for microbial activity. While specific studies on this compound are limited, research on the biodegradation of aminobenzoic acids and halogenated aromatics offers valuable insights into its likely metabolic fate.
Bacterial degradation of monocyclic aromatic amines can proceed through several initial mechanisms, including dioxygenation, deamination (removal of the amino group), and dehalogenation. frontiersin.org The presence of halogen substituents is known to affect the recalcitrance of aromatic compounds to degradation. nih.gov Therefore, dehalogenation is often a critical initial step. nih.gov
The degradation of 2-aminobenzoic acid (anthranilate) has been studied in several bacteria. frontiersin.orgnih.gov It is a key metabolite in the breakdown of various aromatic compounds. frontiersin.orgnih.gov Some bacteria can anaerobically degrade 2-aminobenzoate (B8764639) under denitrifying conditions, completely oxidizing it to carbon dioxide and ammonium. nih.gov This indicates that under anoxic conditions, the amino group of a compound like this compound could be utilized by certain microbial communities.
The aerobic bacterial degradation of 2-aminophenol (B121084) starts with the cleavage of the aromatic ring by a dioxygenase enzyme. nih.gov In the case of halogenated anilines, reductive deamination has been identified as a step in their anaerobic microbial degradation. frontiersin.org For this compound, it is plausible that microorganisms could initially attack the amino group or the halogen substituents. The relative ease of removal of the halogens would likely follow the order of bond strength, with the C-Br bond being weaker and more susceptible to cleavage than the C-Cl bond.
The degradation pathways for various isomers of aminobenzoic acid have been explored. For instance, the degradation of 4-amino-3-hydroxybenzoate is initiated by a dioxygenase that cleaves the aromatic ring. frontiersin.org The presence of multiple substituents on the aromatic ring of this compound may necessitate a consortium of microorganisms with diverse enzymatic capabilities for its complete mineralization.
Table 1: Potential Initial Steps in the Biodegradation of this compound based on Related Compounds
| Potential Initial Step | Enzymatic Process/Reaction | Reference Compound(s) | Citation(s) |
| Dehalogenation | Reductive or oxidative removal of bromine or chlorine | Halogenated aromatics | nih.gov |
| Deamination | Removal of the amino group | Halogenated anilines, Aminobenzoic acids | frontiersin.org |
| Dioxygenation | Ring cleavage catalyzed by dioxygenase enzymes | 2-Aminophenol, 4-Amino-3-hydroxybenzoate | frontiersin.orgnih.gov |
| Hydroxylation | Incorporation of a hydroxyl group | Halogenated aromatic compounds | nih.gov |
Fate and Transport of this compound in Environmental Compartments (Soil, Water, Sediment)
The movement and persistence of this compound in the environment are governed by its physicochemical properties and its interactions with soil, water, and sediment. The presence of a carboxylic acid group, an amino group, and halogen atoms will influence its solubility, sorption behavior, and volatility.
The halogen substituents (bromine and chlorine) increase the lipophilicity of the molecule, which could lead to increased sorption to organic carbon in soil and sediment. nih.gov However, the ionizable functional groups will likely dominate its partitioning behavior.
The fate of related brominated benzoic acids has been modeled. For example, the predicted soil adsorption coefficient (Koc) for 4-Bromo-2-sulfobenzoic acid is 40.7 L/kg, suggesting moderate mobility in soil. acs.org For 5-bromo-2-hydroxy-4-methylbenzoic acid, the predicted Koc is 49.0 L/kg, also indicating moderate mobility. nih.gov While these are different compounds, they provide an indication of how a substituted brominated benzoic acid might behave.
Table 2: Predicted Environmental Fate Parameters for Related Brominated Benzoic Acid Derivatives
| Compound | Property | Predicted Value | Unit | Citation |
| 4-Bromo-2-sulfobenzoic acid | Soil Adsorption Coefficient (Koc) | 40.7 | L/kg | acs.org |
| 4-Bromo-2-sulfobenzoic acid | Bioconcentration Factor | 3.31 | L/kg | acs.org |
| 5-bromo-2-hydroxy-4-methylbenzoic acid | Soil Adsorption Coefficient (Koc) | 49.0 | L/kg | nih.gov |
| 5-bromo-2-hydroxy-4-methylbenzoic acid | Bioconcentration Factor | 2.79 | L/kg | nih.gov |
These data for related compounds suggest that this compound may not strongly bioaccumulate in aquatic organisms. However, its actual fate and transport will depend on the interplay of all its functional groups and the specific conditions of the environmental compartment.
Historical Context and Evolution of Research on 4 Amino 5 Bromo 2 Chlorobenzoic Acid
Early Synthetic Efforts and Discoveries Related to Halogenated Aminobenzoic Acids
The synthesis of aminobenzoic acids and their derivatives has been a subject of chemical research for many years, driven by their utility as foundational chemicals for dyes, food additives, and pharmaceuticals. mdpi.com Traditionally, their production has relied on multi-step chemical syntheses from petroleum-derived precursors like benzene (B151609) under harsh conditions. mdpi.com For instance, the synthesis of ortho-aminobenzoic acid (OABA) historically involved the oxidation of o-xylene (B151617) to phthalic anhydride (B1165640), followed by reaction with ammonia (B1221849) and then sodium hypochlorite. mdpi.com
The introduction of halogen atoms to the aminobenzoic acid scaffold added layers of complexity and opportunity. Early methods for creating halogenated aromatic compounds often involved direct electrophilic halogenation. However, the directing effects of the amino and carboxylic acid groups, along with the potential for multiple halogenations, presented significant challenges in achieving specific isomers with high purity. The development of more controlled synthetic strategies was crucial.
Key advancements included:
Diazotization and Sandmeyer Reactions: The ability to convert an amino group into a diazonium salt, which can then be replaced by a halogen (among other groups) via a Sandmeyer or related reaction, provided a powerful tool for regiocontrolled synthesis. This allowed for the introduction of halogens at positions that might not be favored by direct electrophilic substitution. For example, a common route to prepare chlorinated benzoic acids involves the diazotization of an aminobenzoic acid followed by reaction with a copper(I) chloride source. thieme-connect.comgoogle.com
Protecting Group Strategies: To control reactivity and direct substitution, chemists developed various protecting group strategies for the amine and carboxylic acid functionalities. This allowed for sequential reactions to be performed on the aromatic ring with greater precision.
Hofmann Rearrangement: The Hofmann reaction, which converts an amide to an amine with one fewer carbon atom, provided another route to synthesize aminobenzoic acids from dicarboxylic acid derivatives. google.com
These fundamental reactions laid the groundwork for the synthesis of more complex, polysubstituted molecules like 4-Amino-5-bromo-2-chlorobenzoic acid. The challenge has always been to assemble the correct substitution pattern in a high-yielding and cost-effective manner, minimizing the formation of difficult-to-separate isomers. patsnap.comepo.org
Evolution of Research Focus on this compound and its Analogs
Research into this compound and its isomers, particularly 5-bromo-2-chlorobenzoic acid, has been heavily influenced by their role as key intermediates in the synthesis of modern pharmaceuticals, such as SGLT2 inhibitors used in diabetes treatment. thieme-connect.compatsnap.comepo.org This has spurred the development of more efficient, scalable, and selective synthetic processes.
The evolution of synthetic routes reveals a shift from classical, often low-yielding methods to highly optimized industrial processes. A significant challenge in the synthesis of these compounds is controlling the regioselectivity of the bromination step. For instance, when starting with 2-chlorobenzoic acid, direct bromination can lead to a mixture of isomers, including the desired 5-bromo-2-chlorobenzoic acid and the undesired 4-bromo-2-chlorobenzoic acid impurity, which is difficult to remove. patsnap.comepo.orggoogle.com
Several distinct synthetic strategies have been reported and refined over time:
| Starting Material | Key Reactions | Advantages/Disadvantages |
| 2-Chlorobenzoic Acid | Direct bromination using agents like N-bromosuccinimide (NBS) in sulfuric acid. | Simple and inexpensive raw materials, but can produce significant amounts (~10%) of isomer impurities (e.g., 4-bromo-2-chlorobenzoic acid), affecting yield and purity. patsnap.comepo.org |
| 2-Chlorobenzoic Acid with Catalyst | Monobromination using NBS/sulfuric acid with the addition of a catalyst (e.g., sodium sulfide, sodium sulfite) to inhibit the formation of the 4-bromo isomer. | Improved selectivity and higher purity of the final product (over 99.5%) with yields up to 85%. epo.orggoogle.com |
| 5-Bromo-2-aminobenzoic acid derivatives | Diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the chlorine atom, and subsequent hydrolysis of an ester group. | Provides high regiochemical control, leading to fewer isomer impurities and high yields (around 90%). google.com |
| 2-Amino-4-(methoxycarbonyl)benzoic Acid | A multi-step process involving bromination with NBS, followed by diazotization and a Sandmeyer reaction to replace the amino group with chlorine. | A novel industrial process developed for key intermediates of SGLT2 inhibitors. thieme-connect.com |
This evolution highlights a clear trend towards methods that offer greater control over isomer formation, which is critical for pharmaceutical applications where purity is paramount. The development of catalytic systems to direct bromination and the use of multi-step sequences starting from precursors where the substitution pattern is already defined are key examples of this progress. epo.orggoogle.com
Impact of this compound Research on Broader Organic Synthesis and Materials Science Fields
The intensive research into the synthesis of this compound and its analogs has had a notable impact beyond its immediate application in pharmaceuticals.
In Organic Synthesis: The challenges associated with the selective synthesis of these polysubstituted aromatic compounds have driven innovation in synthetic methodology.
Improved Halogenation Techniques: The need to control the position of bromine and chlorine atoms on the benzoic acid ring has led to the refinement of selective halogenation reactions. The investigation into catalysts that can direct electrophilic aromatic substitution to a specific position, even against the inherent directing effects of existing substituents, contributes valuable knowledge to the field. epo.orggoogle.com
Process Optimization: The demand for these compounds as pharmaceutical intermediates has pushed chemists to develop highly efficient, cost-effective, and scalable reaction protocols. This includes minimizing waste, improving yields, and designing processes suitable for industrial production, which are principles that can be applied to the synthesis of other fine chemicals. thieme-connect.comgoogle.com
In Materials Science: Halogenated benzoic acids and their derivatives serve as versatile building blocks for a variety of functional materials. glindiachemicals.com The unique electronic properties conferred by the amino, bromo, and chloro substituents make them attractive for applications in:
Dyes and Pigments: The chromophoric nature of the substituted aromatic ring can be exploited in the synthesis of novel colorants. glindiachemicals.com
Polymers and Liquid Crystals: These compounds can be incorporated into polymers or liquid crystal structures, where the specific substitution pattern can influence properties like thermal stability, conductivity, and optical behavior. glindiachemicals.com
Acridone (B373769) Derivatives: The related isomer, 2-amino-5-bromo-4-chlorobenzoic acid, has been used as a starting material in the synthesis of π-extended acridone derivatives. These resulting molecules are investigated for their potential use in organic electronics and materials science due to their photophysical and electrochemical properties. acs.org
The research focused on producing specific isomers of halogenated aminobenzoic acids has thus provided both practical solutions for the pharmaceutical industry and fundamental insights that advance the broader fields of organic synthesis and materials science. glindiachemicals.com
Future Directions and Emerging Research Avenues for 4 Amino 5 Bromo 2 Chlorobenzoic Acid
Exploration of Novel Catalytic Systems for 4-Amino-5-bromo-2-chlorobenzoic acid Transformations
The strategic functionalization of this compound hinges on the development and application of advanced catalytic systems. The inherent reactivity of the aromatic ring, coupled with the directing effects of its substituents, allows for a variety of transformations. Future research will likely focus on catalysts that offer high selectivity and efficiency, minimizing the need for protecting groups and reducing waste.
Ruthenium-based catalysts, for instance, have shown remarkable efficacy in the C-H functionalization of benzoic acids. rsc.org Research has demonstrated that Ru(II) complexes can catalyze the direct arylation, alkenylation, and alkynylation of benzoic acids with a broad range of substrates, including those with halogen substituents. rsc.orgd-nb.info These methods could be adapted to selectively functionalize the C-H bonds ortho to the carboxylic acid group in this compound, overriding the electronic biases of the other substituents. d-nb.info Similarly, ruthenium catalysts have been used for the dialkenylation of para-substituted benzoic acids, a strategy that could potentially be applied to create novel derivatives. mdpi.com Other transition metals, such as rhodium, have proven effective for the ring hydrogenation of benzoic acid, suggesting pathways to saturated carbocyclic scaffolds from this aromatic precursor. researchgate.net Photocatalysis using agents like thiobenzoic acid has also emerged as a method for C-H arylation under mild conditions, presenting another avenue for exploration. acs.org
| Catalytic System | Potential Transformation | Anticipated Outcome for this compound | Reference |
|---|---|---|---|
| Ruthenium(II) Complexes | C-H Arylation/Alkenylation | Selective functionalization at the C-3 and/or C-6 positions to introduce new aryl or vinyl groups, creating complex molecular architectures. | rsc.orgd-nb.info |
| Rhodium on Carbon (Rh/C) | Aromatic Ring Hydrogenation | Conversion to the corresponding cyclohexanecarboxylic acid derivative, providing access to non-aromatic, chiral building blocks. | researchgate.net |
| Palladium Complexes | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Functionalization at the bromo and chloro positions to form C-C or C-N bonds, enabling the synthesis of diverse derivatives. | d-nb.info |
| Photocatalysts (e.g., Organic Dyes, Thioacids) | Radical-mediated C-H Functionalization | Metal-free transformations under mild conditions, offering alternative selectivity and functional group tolerance. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Synthesis and Derivatization
The synthesis and derivatization of complex molecules like this compound often involve multi-step processes that require extensive optimization. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this aspect of chemical research by accelerating the discovery of optimal reaction conditions and predicting the outcomes of novel transformations. beilstein-journals.orgbohrium.com
By leveraging large datasets of chemical reactions, ML algorithms can identify complex relationships between reactants, catalysts, solvents, and reaction outcomes that may not be apparent to human researchers. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments needed to optimize a synthetic route, saving time and resources. researchgate.net For the synthesis of this compound, which could involve steps like diazotization and halogenation, ML models could predict yields and impurity profiles under various conditions, guiding chemists toward the most efficient protocols. wipo.int
| AI/ML Application | Specific Task for this compound | Expected Benefit | Reference |
|---|---|---|---|
| Reaction Optimization | Predicting optimal temperature, pressure, catalyst loading, and solvent for synthesis and functionalization reactions. | Increased reaction yields, reduced by-product formation, and faster process development. | beilstein-journals.orgresearchgate.net |
| Retrosynthetic Planning | Proposing novel and efficient synthetic routes from commercially available starting materials. | Discovery of more economical and sustainable synthetic pathways. | nih.gov |
| Property Prediction | Forecasting the physicochemical and biological properties of novel derivatives. | Prioritization of synthetic targets for applications in drug discovery or materials science. | bohrium.com |
| Predictive Reactivity Modeling | Identifying the most likely sites for electrophilic or nucleophilic attack to guide selective derivatization. | Enhanced control over reaction selectivity and access to specific isomers. | researchgate.net |
Potential for this compound in Supramolecular Chemistry and Crystal Engineering (beyond simple co-crystallization)
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, built from molecular building blocks. The functional groups on this compound—a hydrogen-bond-donating amino group, a hydrogen-bond-donating and -accepting carboxylic acid group, and halogen-bond-accepting chloro and bromo groups—make it an exceptionally versatile building block for constructing complex supramolecular architectures.
Research has shown that aminobenzoic acids readily form predictable hydrogen-bonding motifs, such as acid-amide or acid-pyridine heterosynthons, when co-crystallized with other molecules. rsc.orgnih.gov The carboxylic acid group can form robust dimers, a common feature in the crystal structures of benzoic acids. researchgate.net Beyond simple co-crystals, there is significant potential to use this molecule in the design of more intricate systems. The combination of strong hydrogen bonds (O-H···O, N-H···O) and weaker, yet highly directional, halogen bonds (N···Br, O···Cl) can be exploited to create multi-dimensional networks with controlled topologies. nih.govmdpi.com
An exciting future direction is the use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The carboxylic acid and amino groups can coordinate to metal centers or participate in covalent bond-forming reactions, respectively, to generate porous materials. The halogen atoms would line the pores of these frameworks, creating unique chemical environments for applications in gas storage, separation, or catalysis. Furthermore, understanding the polymorphic behavior of this compound, similar to studies on p-aminobenzoic acid, could allow for the selective crystallization of forms with different physical properties. acs.orgrsc.org
| Supramolecular Structure | Design Principle | Potential Application | Reference |
|---|---|---|---|
| Multi-component Crystals | Utilizing a combination of hydrogen and halogen bonding synthons to control molecular assembly. | Modulation of physical properties like solubility and melting point. | rsc.orgnih.gov |
| Metal-Organic Frameworks (MOFs) | Using the carboxylate to coordinate with metal ions to form extended porous networks. | Gas storage, catalysis, chemical sensing. | nih.gov |
| Covalent Organic Frameworks (COFs) | Condensation reactions involving the amino group to form porous, crystalline polymers. | Heterogeneous catalysis, optoelectronics. | nih.gov |
| Polymorph Control | Studying the influence of solvents and additives on crystallization to isolate specific crystalline forms. | Optimizing solid-state properties for pharmaceutical or material applications. | researchgate.netacs.org |
Interdisciplinary Research Opportunities with this compound in Emerging Chemical Technologies
The unique combination of functional groups in this compound opens up avenues for its application in a wide range of interdisciplinary fields and emerging technologies. Its structural motifs are found in molecules of significant industrial importance, suggesting its potential as a valuable synthetic intermediate.
In medicinal chemistry, halogenated and aminated benzoic acids are common scaffolds. For example, the related compound 5-bromo-2-chlorobenzoic acid is a key raw material in the synthesis of antidiabetic drugs like empagliflozin (B1684318) and dapagliflozin. wipo.intlucintel.com This precedent suggests that derivatives of this compound could be explored as novel therapeutic agents for a variety of diseases. The amino group provides a convenient handle for further derivatization to build libraries of compounds for biological screening.
In materials science, the compound could be used as a monomer or an additive in the creation of high-performance polymers. The presence of bromine and chlorine atoms could confer flame-retardant properties to materials. The amino group allows for its incorporation into epoxy resins or polyamides, potentially enhancing their thermal stability and mechanical properties.
The agrochemical industry also relies heavily on halogenated aromatic compounds. indiamart.com Research could be directed towards synthesizing derivatives of this compound and screening them for herbicidal, fungicidal, or insecticidal activity. The development of sustainable manufacturing practices for this compound and its derivatives will also be a key trend, driven by both regulatory pressures and economic incentives. lucintel.com
| Interdisciplinary Field | Research Opportunity | Technological Impact | Reference |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of novel analogues for screening as potential drug candidates (e.g., kinase inhibitors, antidiabetics). | Development of new therapeutics with improved efficacy or novel mechanisms of action. | lucintel.compharmainfonepal.com |
| Materials Science | Incorporation as a monomer into functional polymers (e.g., polyamides, polyimides) or as a flame-retardant additive. | Creation of advanced materials with enhanced thermal, mechanical, or safety properties. | lucintel.com |
| Agrochemicals | Derivatization and screening for potential herbicidal or pesticidal activity. | Discovery of new crop protection agents. | indiamart.com |
| Specialty Chemicals | Use as a building block for the synthesis of dyes, pigments, or electronic materials. | Development of novel specialty chemicals with tailored properties for specific applications. | lucintel.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Amino-5-bromo-2-chlorobenzoic acid with high purity?
- Methodological Answer : The synthesis can involve coupling reactions using intermediates like halogenated benzoic acids. For example, coupling this compound with glycine derivatives (e.g., glycine benzyl ester) via carbodiimide-mediated amidation, followed by catalytic hydrogenation to remove protecting groups. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. How should researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated DMSO/water solution. Key parameters: monoclinic crystal system, space group P2₁/c, with unit cell dimensions comparable to analogs like 4-amino-2-chlorobenzoic acid (a ≈ 7.2 Å, b ≈ 12.5 Å, c ≈ 8.1 Å). Validate hydrogen bonding (N–H···O and O–H···O interactions) using Mercury software .
Q. What storage conditions are recommended to ensure compound stability?
- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent degradation. Desiccate using silica gel to avoid hygroscopic effects. For short-term use (≤1 month), store at 4°C in airtight containers. Confirm stability via periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the substitution pattern (amino, bromo, chloro) influence pharmacological activity in receptor binding studies?
- Methodological Answer : The amino group enhances hydrogen bonding with receptors (e.g., dopamine D2 or serotonin 5-HT3), while bromo and chloro substituents increase steric bulk and lipophilicity, affecting binding affinity. Use radioligand displacement assays (³H-spiperone for D2, ³H-GR65630 for 5-HT3) to quantify IC₅₀ values. Compare with analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) to isolate substituent effects .
Q. What analytical techniques resolve contradictions in spectroscopic data for halogenated benzoic acids?
- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆, 400 MHz) with high-resolution mass spectrometry (HRMS, ESI+). For example, conflicting NOE signals in NMR can be clarified via 2D-COSY and HSQC experiments. Cross-validate with elemental analysis (target C: 35.9%, H: 2.1%, N: 5.0%) and IR (C=O stretch ~1680 cm⁻¹, N–H bend ~1600 cm⁻¹) .
Q. How can researchers mitigate amino group interference during halogenation steps in derivative synthesis?
- Methodological Answer : Protect the amino group using tert-butoxycarbonyl (Boc) or acetyl groups before bromination/chlorination. For example, acetylate the amino group with acetic anhydride in pyridine (1:3 molar ratio, 60°C, 2 hr). After halogenation (e.g., NBS in CCl₄ for bromination), deprotect using HCl/dioxane (1:4 v/v, 25°C, 4 hr). Monitor deprotection completeness via FTIR (disappearance of C=O stretch at ~1750 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
